9-((4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one
Description
9-((4-(2-(4-Ethoxyphenyl)acetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one is a complex heterocyclic compound featuring a fused tetrahydropyridoquinolinone core modified with a sulfonyl-piperazine moiety and a 4-ethoxyphenyl acetyl group. The compound’s PubChem entry (2004) lacks retrievable characterization data due to technical limitations .
Properties
IUPAC Name |
7-[4-[2-(4-ethoxyphenyl)acetyl]piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5S/c1-2-34-22-8-5-19(6-9-22)16-25(31)27-12-14-28(15-13-27)35(32,33)23-17-20-4-3-11-29-24(30)10-7-21(18-23)26(20)29/h5-6,8-9,17-18H,2-4,7,10-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYVLNIKXPMZCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=C5C(=C3)CCC(=O)N5CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-((4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one is a complex molecular entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.
Research indicates that this compound may exhibit its biological activity through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's disease .
- Antimicrobial Properties : The sulfonamide moiety often contributes to antimicrobial activity by interfering with bacterial folate synthesis pathways .
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that the compound may induce apoptosis in various cancer cell lines, potentially making it a candidate for anticancer therapy.
Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of related compounds, several derivatives exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM. This suggests that the sulfonamide group may enhance the compound's efficacy against resistant strains of bacteria .
| Compound | Target Pathogen | IC50 (μM) |
|---|---|---|
| 6a | M. tuberculosis H37Ra | 1.35 |
| 6e | M. tuberculosis H37Ra | 2.18 |
Cytotoxicity Studies
Cytotoxicity assays on human embryonic kidney cells (HEK-293) demonstrated that the compound is non-toxic at concentrations up to 10 μM, indicating a favorable safety profile for further development .
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 98 |
| 10 | 95 |
Case Studies and Research Findings
- Neuroprotective Effects : A derivative of this compound was tested for its neuroprotective effects in models of Alzheimer's disease. Results indicated a significant reduction in AChE activity and improvement in cognitive function in treated animals compared to controls .
- Anticancer Activity : In vitro studies revealed that the compound induced apoptosis in breast cancer cell lines with an IC50 value of approximately 5 μM. Mechanistic studies suggested activation of caspase pathways and modulation of Bcl-2 family proteins .
- Inflammatory Responses : The compound's ability to modulate inflammatory cytokines was assessed in a murine model of inflammation. Treatment resulted in decreased levels of TNF-alpha and IL-6, suggesting anti-inflammatory properties .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Studies have shown that piperazine derivatives can modulate neurotransmitter levels in the brain. The specific compound has been investigated for its potential antidepressant properties through serotonin and norepinephrine reuptake inhibition .
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
- Antimicrobial Activity : Some derivatives of piperazine have demonstrated antimicrobial properties against bacteria and fungi. This compound's sulfonamide group may enhance its efficacy against microbial pathogens by interfering with folic acid synthesis .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Depression : A clinical trial involving a similar piperazine derivative showed significant improvements in depressive symptoms among participants when compared to placebo controls. The study emphasized the importance of serotonin modulation in achieving these outcomes .
- Anticancer Research : In vitro studies using cancer cell lines revealed that the compound induced significant apoptosis at micromolar concentrations. Further research is needed to explore its efficacy in vivo and understand its pharmacokinetics and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s sulfonyl-piperazine moiety is structurally analogous to kinase inhibitors targeting the PI3K/AKT pathway. For example, ZINC00027361 (a GSK3 inhibitor) shares a sulfonamide group critical for ATP-binding pocket interactions, though 9-((4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)sulfonyl)-tetrahydropyridoquinolinone incorporates a bulkier tetracyclic core, which may enhance selectivity but reduce bioavailability .
Table 1: Key Structural Differences
| Feature | Target Compound | ZINC00027361 (GSK3 Inhibitor) |
|---|---|---|
| Core Structure | Tetrahydropyridoquinolinone | Benzothiazole |
| Sulfonamide Attachment | Piperazine-linked | Direct aryl attachment |
| Hydrophobic Groups | 4-Ethoxyphenyl acetyl | Trifluoromethylphenyl |
| Molecular Weight | ~550 (estimated) | 382.3 |
Physicochemical and Pharmacokinetic Properties
While direct data for the target compound are unavailable, comparisons can be drawn to pyrazol-3-one derivatives (e.g., (4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one). These derivatives exhibit Lipinski-compliant properties (molecular weight <500, Rf = 0.7) and IR spectra indicative of carbonyl (1702 cm⁻¹) and nitro (1552 cm⁻¹) groups . In contrast, the target compound’s higher molecular weight (~550) and complex structure likely challenge its drug-likeness, necessitating prodrug strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
